p-Hydroxydiisopropylbenzene
Description
p-Hydroxydiisopropylbenzene (chemical structure: C₁₂H₁₈O) is an aromatic compound featuring a hydroxyl group (-OH) and two isopropyl groups (-CH(CH₃)₂) attached to a benzene ring in the para positions. It has been identified as a volatile metabolite in germinated brown rice (GBR) during metabolomic studies using GC-MS, where it contributes to the differentiation of metabolite profiles across germination stages .
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSMBCNJCBKQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955993 | |
| Record name | 2-[4-(Propan-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3445-42-9, 71520-03-1 | |
| Record name | α,α-Dimethyl-4-isopropylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxydiisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, (1-((1,1-dimethylethyl)dioxy)-1-methylethyl)-alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071520031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-[4-(Propan-2-yl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Hydroxydiisopropylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH36EQ56EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Hydroxydiisopropylbenzene can be synthesized through the alkylation of benzene with propylene, followed by hydroxylation. The alkylation process typically involves the use of Lewis acid catalysts such as aluminum trichloride. The reaction proceeds as follows:
- Benzene reacts with propylene to form isopropylbenzene.
- Isopropylbenzene undergoes further alkylation with propylene to form diisopropylbenzene.
- Diisopropylbenzene is then hydroxylated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: p-Hydroxydiisopropylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming diisopropylbenzene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of p-isopropylbenzaldehyde or p-isopropylacetophenone.
Reduction: Formation of diisopropylbenzene.
Substitution: Formation of p-halogenated diisopropylbenzene derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
- p-Hydroxydiisopropylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
Reactions Overview
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : It can be reduced to yield diisopropylbenzene.
- Substitution : The hydroxyl group can be replaced with halogens or other functional groups.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | p-Isopropylbenzaldehyde, p-Isopropylacetophenone |
| Reduction | LiAlH4, H2 | Diisopropylbenzene |
| Substitution | SOCl2, PBr3 | p-Halogenated diisopropylbenzene derivatives |
Biological Research
Potential Biological Activities
Recent studies have explored the biological activities of this compound. It has shown potential antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacology.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals.
Medical Applications
Drug Development
The compound is being investigated for its potential therapeutic effects. Its unique structure may contribute to the development of new drugs targeting specific biological pathways.
- Mechanism of Action : The hydroxyl group allows for interactions with biological molecules, influencing enzyme activity and receptor binding.
Industrial Applications
Specialty Chemicals and Fragrances
In industrial settings, this compound is utilized in the production of specialty chemicals and fragrances. Its stability and reactivity make it suitable for various formulations.
- Stabilizer in Formulations : It acts as a stabilizer in certain chemical formulations, enhancing product longevity and performance.
Case Studies
-
Metabolomic Analysis in Food Science
A study on germinated brown rice identified this compound as a significant metabolite contributing to the antioxidant properties of the rice. This highlights its relevance in food science and nutrition research . -
Environmental Studies
Research conducted by the California Office of Environmental Health Hazard Assessment (OEHHA) examined the extraction of chemicals from synthetic turf, including this compound. The study focused on assessing exposure risks associated with synthetic materials used in recreational environments .
Mechanism of Action
The mechanism of action of p-Hydroxydiisopropylbenzene involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The following compounds share structural similarities with p-Hydroxydiisopropylbenzene due to their para-substituted aromatic frameworks:
| Compound | Substituents on Benzene Ring | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Two isopropyl groups, one hydroxyl | -OH, -CH(CH₃)₂ | Bulky alkyl groups enhance hydrophobicity |
| 4-Hydroxybenzoic acid | One hydroxyl, one carboxylic acid | -OH, -COOH | Acidic due to carboxyl group |
| p-Hydroxybenzaldehyde | One hydroxyl, one aldehyde | -OH, -CHO | Polar aldehyde group increases solubility |
| Diisopropylbenzene | Two isopropyl groups | -CH(CH₃)₂ | Lacks hydroxyl, purely hydrophobic |
Key Observations :
Physical and Chemical Properties
Key Observations :
Biological Activity
p-Hydroxydiisopropylbenzene, also known as 4-hydroxydiisopropylbenzene, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a derivative of diisopropylbenzene with a hydroxyl group at the para position. Its synthesis typically involves the hydroxylation of diisopropylbenzene using various reagents such as hydrogen peroxide or under acidic conditions with catalysts. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and the modulation of cell cycle regulators.
- Case Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests potent anticancer effects that warrant further investigation.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where it showed comparable results to known antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| This compound | 20 |
| Ascorbic Acid | 18 |
Antimicrobial Effects
In addition to its anticancer and antioxidant properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing its antimicrobial efficacy, this compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and alters Bcl-2 family protein expression, promoting apoptosis in cancer cells.
- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Antimicrobial Action : The compound disrupts bacterial cell membrane integrity and inhibits protein synthesis.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of this compound. Its moderate lipophilicity suggests that it can effectively penetrate biological membranes, making it a candidate for drug development.
Summary of Key Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

